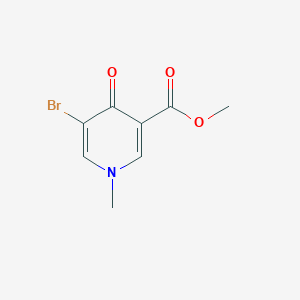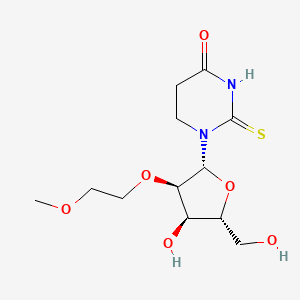
2-(4-Bromophenyl)benzofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)benzofuran-3-carboxylic acid is an organic compound with the molecular formula C15H9BrO3. It is a derivative of benzofuran, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a carboxylic acid group attached to the benzofuran ring. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)benzofuran-3-carboxylic acid typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring is formed through cyclization reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)benzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, alcohols, aldehydes, and quinones .
Scientific Research Applications
2-(4-Bromophenyl)benzofuran-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzofuran-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromophenylacetic acid: Lacks the benzofuran ring, leading to different chemical properties and applications.
Benzofuran-3-carboxylic acid: Lacks the bromine atom and phenyl ring, resulting in different chemical behavior.
Uniqueness
2-(4-Bromophenyl)benzofuran-3-carboxylic acid is unique due to the presence of both the bromine atom and the benzofuran ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H9BrO3 |
|---|---|
Molecular Weight |
317.13 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C15H9BrO3/c16-10-7-5-9(6-8-10)14-13(15(17)18)11-3-1-2-4-12(11)19-14/h1-8H,(H,17,18) |
InChI Key |
NXFQIULYCJXAQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B12337036.png)







![Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester](/img/structure/B12337087.png)

